2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide
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Overview
Description
2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide typically involves the following steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Bromination and chlorination: The imidazole ring is then brominated and chlorinated to introduce the bromo and chloro substituents at the 2, 4, and 5 positions, respectively.
Attachment of the ethanohydrazide group: The final step involves the reaction of the brominated and chlorinated imidazole with ethanohydrazide under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The bromo and chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the imidazole ring.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and dyes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide
- 2-(2-bromo-4,5-difluoro-1H-imidazol-1-yl)ethanohydrazide
- 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)ethanamide
Uniqueness
2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide is unique due to the presence of both bromo and chloro substituents on the imidazole ring, which can influence its chemical reactivity and biological activity. The ethanohydrazide group also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-bromo-4,5-dichloroimidazol-1-yl)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrCl2N4O/c6-5-10-3(7)4(8)12(5)1-2(13)11-9/h1,9H2,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSJRUKRVVIGBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NN)N1C(=C(N=C1Br)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrCl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381179 |
Source
|
Record name | 2-(2-Bromo-4,5-dichloro-1H-imidazol-1-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-83-2 |
Source
|
Record name | 2-Bromo-4,5-dichloro-1H-imidazole-1-acetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175202-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Bromo-4,5-dichloro-1H-imidazol-1-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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